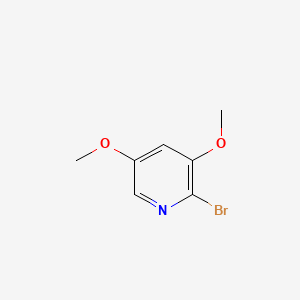

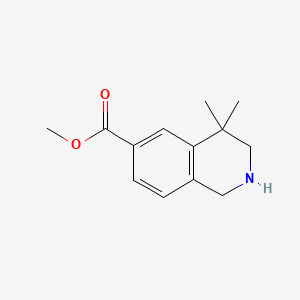

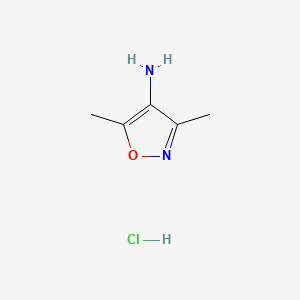

![molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9](/img/structure/B598975.png)

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and significant roles in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl ester group attached to the second carbon of the pyrazole ring.

Mechanism of Action

Target of Action

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a complex organic compound with potential biological activity

Mode of Action

It’s known that the compound can interact with its targets via hydrogen and hydrophobic interactions . The exact nature of these interactions and the resulting changes in cellular processes require further investigation.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been noted for their significant impact in medicinal chemistry and material science due to their photophysical properties . They have been identified as strategic compounds for optical applications . .

Result of Action

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been noted for their potential as antitumor scaffolds and enzymatic inhibitors

Action Environment

It’s known that the compound has good solid-state emission intensities, suggesting that it could be designed as a solid-state emitter by proper structural selection

Biochemical Analysis

Biochemical Properties

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the structure and properties of the compound

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific photophysical properties

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar biological activities.

Pyrazolo[1,5-a]pyridine: Lacks the ester group but shares the core structure.

Pyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with the ester group at a different position.

Uniqueness

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl ester group at the second position of the pyrazole ring can enhance its solubility and facilitate its interaction with biological targets .

Properties

IUPAC Name |

methyl pyrazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIDYSXDRKQDJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C=CC=CC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653287 |

Source

|

| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151831-21-9 |

Source

|

| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11) exert its anti-HBV effect? What is the role of La protein?

A1: Research indicates that HBSC11 interacts with the human La protein. [] While the exact mechanism remains under investigation, this interaction appears to disrupt the normal function of La protein within the HBV life cycle, ultimately leading to a reduction in HBV viral markers. [] This suggests that La protein plays a crucial role in HBV replication and that targeting this interaction could be a viable strategy for developing novel anti-HBV therapies.

Q2: The study mentions a derivative of HBSC11, compound 5a, exhibiting promising anti-HBV activity. What structural modifications differentiate compound 5a from the parent molecule, and how do these modifications contribute to its enhanced activity?

A2: While the specific structural modifications of compound 5a are not fully detailed in the provided abstract [], it mentions that the methyl group of HBSC11 was substituted with various groups. Further investigation into the full publication would be needed to elucidate the exact structure of compound 5a. Understanding the structure-activity relationship is crucial, as modifications can impact the molecule's binding affinity to La protein, cellular permeability, and overall efficacy.

Q3: What preclinical data supports the potential of compound 5a as an anti-HBV therapeutic?

A3: The research highlights promising preclinical results for compound 5a. In a mouse model, it demonstrated significant inhibition of HBV DNA (98.9%), HBsAg (57.4%), and HBeAg (46.4%) compared to a control group. [] These findings suggest that compound 5a can effectively suppress HBV replication and viral protein production in vivo. Further research, including toxicity profiling and investigation of potential resistance mechanisms, is necessary to determine its suitability for clinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

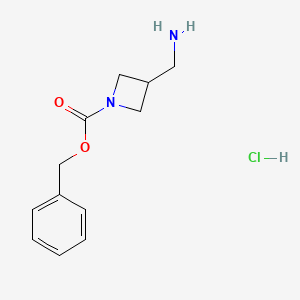

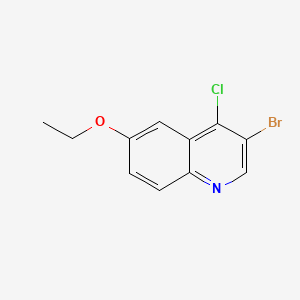

![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)

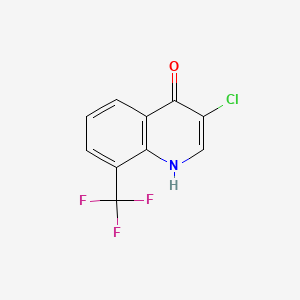

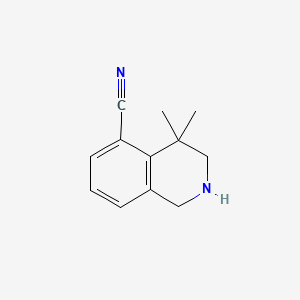

![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)

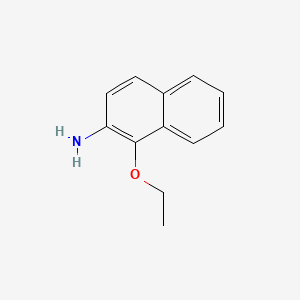

![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)